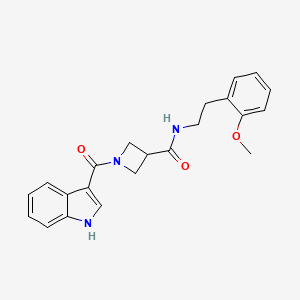

1-(1H-indole-3-carbonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Wissenschaftliche Forschungsanwendungen

Catalytic Coupling and Reaction Studies

- Rh(III)-Catalyzed Selective Coupling: Research by Zheng, Zhang, and Cui (2014) in "Organic Letters" explores the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. This study highlights the mild and efficient approach toward diverse product formation with selective C-C and C-C/C-N bond formation, providing insight into mechanisms of C-H activation and electrophilic addition (Zheng, Zhang, & Cui, 2014).

Synthesis and Characterization

- Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines: La Spisa et al. (2014) in "Synthesis" reported a novel one-pot multicomponent synthesis of heteroarylogous 1H-indole-3-carboxamidines. This approach exploits the ability of the indole nucleus to intercept the classical Ugi reaction, indicating its potential in synthetic chemistry (La Spisa et al., 2014).

Biological Activities and Evaluation

- Biological Evaluation of Schiff Bases: Saundane and Mathada (2015) in "Monatshefte für Chemie - Chemical Monthly" synthesized and evaluated new Schiff bases containing indole moiety for their antioxidant and antimicrobial activities. This study demonstrates the potential application of such compounds in medicinal chemistry (Saundane & Mathada, 2015).

Molecular Docking and Optimization Studies

- Molecular Docking Analysis of an Anti-Inflammatory Drug: Al-Ostoot et al. (2020) in the "Journal of Molecular Structure" presented a study on indole acetamide derivatives, focusing on molecular docking analysis for anti-inflammatory activity. This research highlights the structural and electronic aspects of these compounds, contributing to drug design and development (Al-Ostoot et al., 2020).

Application in Antioxidant Studies

- Synthesis and Antioxidant Activity of Novel Schiff Bases and Azetidines: Nagavolu et al. (2017) in the "Indian Journal of Pharmaceutical Education and Research" explored the synthesis and in-vitro antioxidant potentials of Schiff bases and azetidines derived from phenyl urea derivatives. Their findings contribute to understanding the medicinal and chemical significance of such compounds (Nagavolu et al., 2017).

Synthesis and Application in Medicinal Chemistry

- Synthesis of N-Phenyl-1,5,7-Triazacyclopenta[cd]-Phenalenes: Shcherbakov et al. (2014) in "Chemistry of Heterocyclic Compounds" reported the synthesis of N-phenyl-1,5,7-triazacyclopenta[cd]-phenalenes. This study adds to the understanding of the synthesis of complex polyheterocyclic molecules with potential medical applications (Shcherbakov et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(1H-indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-28-20-9-5-2-6-15(20)10-11-23-21(26)16-13-25(14-16)22(27)18-12-24-19-8-4-3-7-17(18)19/h2-9,12,16,24H,10-11,13-14H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPGRZNCZMBMJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indole-3-carbonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide](/img/structure/B2596724.png)

![6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2596727.png)

amino}acetamide](/img/structure/B2596734.png)

![3-Bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2596743.png)

![N-[(4-methylphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2596746.png)